molecular formula C9H17N B13189733 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine

3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine

Cat. No.: B13189733
M. Wt: 139.24 g/mol
InChI Key: ATGWYDASSLSAHL-UHFFFAOYSA-N
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Description

3-(Bicyclo[3.1.0]hexan-2-yl)propan-1-amine (CAS 1314910-07-0) is a chemical compound with the molecular formula C9H17N and a molecular weight of 139.24 g/mol . This amine is built around the bicyclo[3.1.0]hexane scaffold, a rigid bicyclic structure that is of significant interest in medicinal chemistry and drug discovery. The bicyclo[3.1.0]hexane core, and particularly the related 3-azabicyclo[3.1.0]hexane structure, is a privileged framework found in a variety of biologically active compounds and pharmaceuticals . Compounds featuring this scaffold are frequently investigated as potential antitumor agents . Recent scientific studies have shown that derivatives based on the 3-azabicyclo[3.1.0]hexane structure demonstrate potent antiproliferative activity against a range of human cancer cell lines, including erythroleukemia (K562), cervical carcinoma (HeLa), and T lymphocyte (Jurkat) cells . The mechanism of action for these bioactive compounds may involve affecting cell motility, disrupting the cell cycle, and inducing apoptosis (programmed cell death) in tumor cells . Beyond oncology research, the bicyclo[3.1.0]hexane scaffold is also a key component in the development of ligands for various receptors, such as the adenosine A3 receptor, which is a promising target for treating inflammation and cancer . Additionally, this scaffold is utilized in creating modulators for central nervous system targets, including dopamine D3 receptors . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

3-(2-bicyclo[3.1.0]hexanyl)propan-1-amine

InChI

InChI=1S/C9H17N/c10-5-1-2-7-3-4-8-6-9(7)8/h7-9H,1-6,10H2

InChI Key

ATGWYDASSLSAHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2)CCCN

Origin of Product

United States

Preparation Methods

Overview

Recent advances have demonstrated that the convergent synthesis of bicyclo[3.1.0]hexanes, including the target compound, can be efficiently achieved via a photoredox-catalyzed (3 + 2) annulation of cyclopropenes with aminocyclopropanes or aminocyclopropyl derivatives. This method leverages single-electron transfer (SET) processes under mild conditions, providing high regio- and stereoselectivity.

Reaction Mechanism

  • Activation of aminocyclopropanes : Under visible light irradiation (blue LED), a suitable photocatalyst (e.g., organic dyes such as 4CzIPN or iridium complexes) oxidizes the aminocyclopropane, generating a radical cation.
  • Radical addition to cyclopropene : The radical cation interacts with the cyclopropene, facilitating ring-opening and subsequent cyclization to form the bicyclic structure.
  • Closure to bicyclo[3.1.0]hexane : The radical intermediates undergo intramolecular cyclization, resulting in the formation of the desired bicyclic scaffold with high diastereoselectivity.

Experimental Conditions

  • Photocatalysts : Organic dyes such as 4CzIPN or iridium-based complexes.
  • Light Source : Blue LED irradiation.
  • Solvent : Nitromethane or acetonitrile, optimized for stability and reactivity.
  • Temperature : Mild, ambient conditions.
  • Reaction Time : Approximately 18 hours for full conversion.

Representative Data

Entry Photocatalyst Solvent Yield (%) Notes
1 Ru(bpz)₃(PF₆)₂ Nitromethane 52 Initial screening
2 4CzIPN Nitromethane 60 Organic dye catalyst
3 4CzIPN Nitromethane 82 Increased concentration
4 4DPAIPN Nitromethane 86 More versatile catalyst

Source: Adapted from recent literature on photoredox (3 + 2) annulation of cyclopropenes with aminocyclopropanes (see,).

Chemical Synthesis of Cyclopropenes and Aminocyclopropanes

Cyclopropenes

  • Preparation : Cyclopropenes are synthesized via methods such as the dehydrohalogenation of cyclopropyl halides or through carbene addition to alkynes.
  • Substituents : Diester and difluorocyclopropenes are particularly valuable, as they influence reactivity and stereoselectivity.
  • Key References : Well-established protocols involve the use of diazocompounds and transition metal catalysis to generate cyclopropenes with high purity.

Aminocyclopropanes

  • Preparation : Aminocyclopropanes are typically prepared via nucleophilic addition to activated cyclopropanes or through ring-strain-driven cyclization of suitable precursors.
  • Functionalization : Substituents on the amino group or the cyclopropane ring can be varied to modulate reactivity.

Alternative Methods and Variations

While the photoredox (3 + 2) annulation remains the most efficient and versatile method, alternative approaches include:

  • Lewis acid catalysis : Activation of cyclopropanes with Lewis acids to promote intramolecular cyclization, though less effective for complex or sensitive substrates.
  • Radical initiation via thermal or chemical means : Use of radical initiators such as azobisisobutyronitrile (AIBN) or peroxides, which generally require harsher conditions and offer less selectivity.
  • Transition metal catalysis : Rhodium or palladium catalysis for cycloaddition reactions, but these are less explored for this specific scaffold.

Summary of Key Data and Trends

Method Catalyst Conditions Yield Range (%) Advantages Limitations
Photoredox (3 + 2) Organic or Iridium catalysts Blue LED, mild temperature 52–86 Mild, high selectivity, broad scope Requires light source, optimization for each substrate
Lewis acid activation Various Elevated temperature, inert atmosphere 16–51 Useful for specific substrates Less general, harsher conditions
Radical initiation Peroxides or azo compounds Elevated temperature Variable Simple setup Less control over stereochemistry

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield saturated amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various functionalized derivatives of the bicyclic amine, such as ketones, alcohols, and substituted amines.

Scientific Research Applications

3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine is a bicyclic amine featuring a propan-1-amine group attached to a bicyclo[3.1.0]hexane structure. Its unique structure and potential biological and chemical reactivity make it a subject of interest in medicinal and synthetic chemistry. The compound's rigid conformation may influence its interaction with biological targets.

Potential Applications

  • Medicinal Chemistry The compound is under investigation for its potential therapeutic properties, with preliminary studies suggesting it may interact with specific molecular targets, influencing enzyme activity and signaling pathways. Its unique bicyclic structure allows it to fit into enzyme active sites, potentially resulting in inhibitory effects or modulation of biological processes. Research is ongoing to elucidate its mechanisms of action and therapeutic potential in areas such as psychiatric disorders and cancer treatment.
  • Drug Discovery and Development Studies on the interactions of 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine with biological targets are essential for understanding its pharmacological potential. The compound's ability to modulate enzyme activity suggests it could play a role in various biochemical pathways, making it a candidate for further research in drug discovery and development.
  • Orexin Receptor Antagonists Derivatives of 3-aza-bicyclo[3.1.0]hexane are potential non-peptide antagonists of human orexin receptors, useful in treating eating disorders, drinking disorders, sleep disorders, or cognitive dysfunctions in psychiatric and neurologic disorders . Orexins, found in the lateral hypothalamus, stimulate food consumption in rats and regulate sleep and wakefulness, opening potential therapeutic approaches to narcolepsy, insomnia, and other sleep disorders .

Structural Similarity

Several compounds share structural similarities with 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine:

Compound NameStructure TypeKey Features
2-(Bicyclo[3.1.0]hexan-2-YL)propan-1-olBicyclic AlcoholContains a hydroxyl group instead of an amine group
Bicyclo[3.1.0]hexane DerivativesBicyclic CompoundsVarious derivatives exhibit unique reactivity
3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-aminesBicyclic HeterocyclesContains an oxazole ring, conferring different properties

Mechanism of Action

The mechanism of action of 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Structural Analogues with Modified Bicyclic Scaffolds

Bicyclo[2.2.1]heptane Derivatives
  • Example: 3-[3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]-N-[(4-methoxyphenyl)methyl]propan-1-amine (CAS: 101832-47-7) .
  • Comparison: The norbornane (bicyclo[2.2.1]heptane) scaffold introduces greater steric bulk and a different spatial arrangement compared to bicyclo[3.1.0]hexane. Applications: Used in CXCR2 antagonists for cancer therapy, emphasizing its role in modulating protein-protein interactions .
Bicyclo[2.1.0]pentane and Bicyclo[3.1.1]heptane
  • Example : Difluorobicyclo[2.1.0]pentane (28) and bicyclo[3.1.0]hexane (29) .
  • Comparison :
    • Smaller rings (e.g., bicyclo[2.1.0]pentane) reduce conformational flexibility but may limit functionalization.
    • Bicyclo[3.1.0]hexane derivatives balance rigidity and synthetic accessibility, making them preferred in drug design .

Functionalized Propan-1-amine Derivatives

3-[(4-Methoxyphenyl)oxy]propan-1-amine ()
  • Structure: Linear propan-1-amine with a 4-methoxyphenoxy substituent.
  • Comparison :
    • Lacks bicyclic rigidity, leading to higher conformational flexibility.
    • Synthesized via reductive alkylation with moderate yields (e.g., 60% for thiourea derivatives in ) .
3-(Hexyloxy)propan-1-amine ()
  • Structure : Alkyl chain-substituted propan-1-amine.
  • Comparison :
    • Hydrophobic hexyloxy group enhances lipid solubility (density: 0.851 g/cm³) but reduces target specificity .
    • Boiling point: 229.7°C, indicating higher thermal stability than bicyclic amines .

Bioactive Analogues with Pseudosugar Templates

Puromycin Analogues ()
  • Structure: Bicyclo[3.1.0]hexane pseudosugar locked in North/South conformations.
  • Comparison: Conformational locking improves enzymatic stability and ribosomal binding compared to flexible ribofuranose analogues.

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting/Boiling Point Synthesis Yield Biological Activity (e.g., Ki)
3-(Bicyclo[3.1.0]hexan-2-yl)propan-1-amine ~153.25 Not reported Varies A3AR Ki: 0.38 µM
Bicyclo[2.2.1]heptane derivative ~290.40 Not reported Not reported CXCR2 antagonist activity
3-(Hexyloxy)propan-1-amine 159.27 229.7°C (bp) Not reported N/A (intermediate)
Thiourea derivative () 337.82 Not reported 60% Substrate for hydroxylase

Biological Activity

3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine is a bicyclic amine compound that has garnered attention for its potential biological activities. The structure features a bicyclo[3.1.0]hexane moiety, which is known to impart unique chemical properties conducive to various biological interactions. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound's IUPAC name is 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine, and it can be represented as follows:

C9H15N\text{C}_{9}\text{H}_{15}\text{N}

Structural Features

  • Bicyclic Structure : The bicyclo[3.1.0]hexane framework contributes to the rigidity and spatial orientation of the molecule.
  • Amine Functionality : The presence of the amine group allows for hydrogen bonding and interaction with biological targets.

The biological activity of 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in key physiological processes.

Potential Activities

  • Antitumor Properties : Preliminary studies suggest that compounds with similar bicyclic structures may exhibit antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Antibacterial Effects : Research indicates that bicyclic compounds can possess antibacterial properties, likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is interest in exploring its potential as a modulator of neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological effects of related bicyclic compounds, providing insights into the potential applications of 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine.

Study Summaries

StudyFocusFindings
Antitumor ActivityBicyclic amines showed significant inhibition of tumor cell lines, suggesting a pathway involving apoptosis induction.
Antibacterial PropertiesCompounds with similar bicyclic structures demonstrated efficacy against Gram-positive bacteria, indicating potential for antibiotic development.
Neuropharmacological ActivityInvestigated the modulation of dopamine receptors, showing promise in addressing substance use disorders through selective receptor binding.

In Vitro Studies

In vitro assays have been conducted to evaluate the potency and efficacy of 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine against various biological targets:

  • CD73 Inhibition : A study highlighted its potential as a CD73 inhibitor, which is relevant in cancer immunotherapy contexts .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine:

  • Substituent Variations : Modifications on the bicyclic structure or amine group can significantly alter binding affinity and selectivity towards biological targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.